(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol is a complex organic molecule characterized by multiple chiral centers and functional groups This compound features a unique combination of an aminophenyl group, a methoxy group, a hydroxymethyl group, and a sulfanyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol typically involves multi-step organic reactions. One common approach is to start with a protected sugar derivative, which undergoes selective functional group transformations to introduce the desired substituents. Key steps may include:
Protection and Deprotection: Protecting groups are used to mask reactive hydroxyl groups during specific transformations.
Nucleophilic Substitution: Introduction of the aminophenyl group via nucleophilic substitution reactions.
Oxidation and Reduction: Oxidation of hydroxyl groups to aldehydes or ketones, followed by reduction to introduce the hydroxymethyl group.
Thiol Addition: Introduction of the sulfanyl group through thiol addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the aminophenyl group to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the methoxy group.
Addition: Thiol addition reactions to introduce or modify the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the aminophenyl group can produce primary or secondary amines.
Scientific Research Applications
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique functional groups.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol exerts its effects involves interactions with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, while the sulfanyl group may participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Utilized in antiviral drug development and nucleic acid research.
Uniqueness
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol: stands out due to its combination of functional groups and chiral centers, which confer unique reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19NO5S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-18-13-12(20)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-17,20H,5-6,14H2/t9-,10+,11+,12-,13?/m1/s1 |
InChI Key |
FBOPIRMFODRDRJ-YMWOCUMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)N |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)N |
Origin of Product |
United States |
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